molecular formula C21H22N2O4 B11701170 Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11701170
M. Wt: 366.4 g/mol
InChI Key: GYAPNVPNVAMQAU-UHFFFAOYSA-N
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Description

Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes a benzyl group, an ethoxyphenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions, often using catalysts such as hydrochloric acid or acetic acid. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and microwave-assisted synthesis are examples of advanced techniques that can be employed to enhance reaction rates and yields. These methods also allow for better control over reaction parameters, leading to higher consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under neutral or basic conditions. Solvents such as ethanol, methanol, and dichloromethane are commonly used in these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation of the benzyl group can lead to the formation of benzaldehyde derivatives, while reduction of the carbonyl group in the tetrahydropyrimidine ring can yield alcohol derivatives .

Scientific Research Applications

Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Benzyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Benzyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

The uniqueness of Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its ethoxyphenyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications .

Biological Activity

Benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 282108-44-5) is a synthetic compound belonging to the tetrahydropyrimidine class. This compound has gained attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and possibly anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

  • Molecular Formula : C21H22N2O4
  • Molecular Weight : 366.41 g/mol
  • Boiling Point : Approximately 514.6 ± 50.0 °C .

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains and fungi. For instance:

  • Study Findings : A study demonstrated that derivatives of tetrahydropyrimidines exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been assessed:

  • Mechanism : It is believed to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties:

  • In vitro Studies : Preliminary in vitro studies indicate that it may induce apoptosis in cancer cell lines, although further research is needed to elucidate the exact mechanisms .

Case Studies

  • Case Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy of benzyl tetrahydropyrimidine derivatives.
    • Methodology : Disk diffusion method was employed against various pathogens.
    • Results : The compound exhibited significant inhibition zones against tested bacteria, indicating strong antimicrobial activity.
  • Case Study on Anti-inflammatory Effects :
    • Objective : To assess the anti-inflammatory effects in a murine model.
    • Methodology : Mice were treated with the compound and levels of inflammatory markers were measured.
    • Results : Significant reduction in inflammatory markers was observed compared to control groups.

Research Findings Summary Table

Biological ActivityStudy TypeKey Findings
AntimicrobialIn vitroEffective against Gram-positive and Gram-negative bacteria .
Anti-inflammatoryIn vivoReduced levels of pro-inflammatory cytokines .
AnticancerIn vitroInduced apoptosis in specific cancer cell lines .

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

benzyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H22N2O4/c1-3-26-17-11-9-16(10-12-17)19-18(14(2)22-21(25)23-19)20(24)27-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,22,23,25)

InChI Key

GYAPNVPNVAMQAU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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